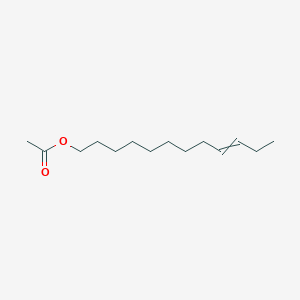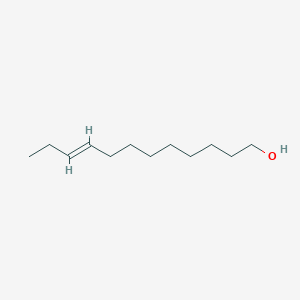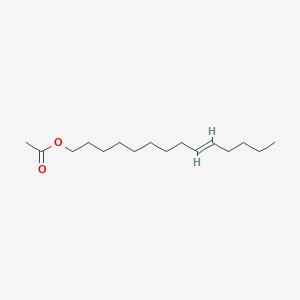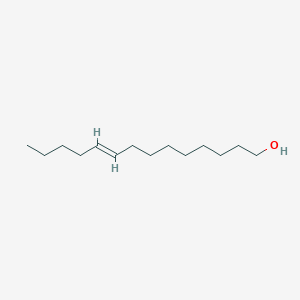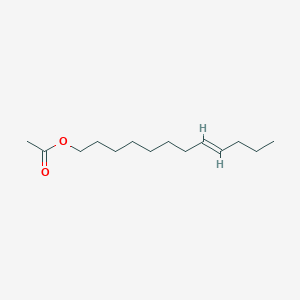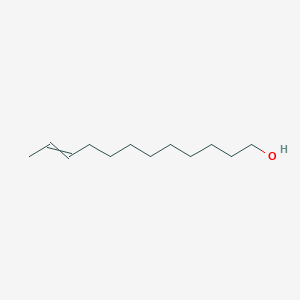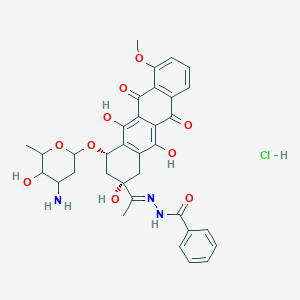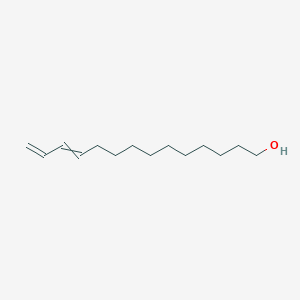
Delapril diacid
Übersicht
Beschreibung
Delapril is an ACE inhibitor used as an antihypertensive drug . It is a prodrug that is converted into two active metabolites, 5-hydroxy delapril diacid and delapril diacid . These metabolites bind completely to and inhibit angiotensin-converting enzyme (ACE), hence blocking angiotensin I to angiotensin II conversion .
Molecular Structure Analysis
Delapril has a molecular formula of C26H32N2O5 and a molar mass of 452.551 g·mol −1 . The structure is complex, with multiple functional groups.Chemical Reactions Analysis
Delapril is a prodrug; it is converted into two active metabolites, 5-hydroxy delapril diacid and delapril diacid . These metabolites bind completely to and inhibit angiotensin-converting enzyme (ACE), hence blocking angiotensin I to angiotensin II conversion .Wissenschaftliche Forschungsanwendungen
Pharmacokinetic and Pharmacologic Properties
Delapril, a carboxy-alkyl-dipeptide, is primarily converted to active metabolites, including delapril diacid (M-I) and 5-hydroxy-indane diacid (M-III), which are excreted in urine. These metabolites exhibit high lipophilicity, leading to effective inhibition of vascular angiotensin-converting enzyme (ACE) compared to other ACE inhibitors. Delapril's marked and long-lasting antihypertensive action has been observed in various experimental models of hypertension. Notably, it also improves survival rates and prevents the development of stroke, cardiac hypertrophy, and renal sclerosis in specific hypertensive rat models (Razzetti & Acerbi, 1995).
Antihypertensive Activity
Delapril acts as a prodrug, converting into active metabolites that inhibit ACE, block the conversion of angiotensin I to angiotensin II, and decrease angiotensin II-induced aldosterone secretion. This results in vasodilation and increased sodium and water excretion, contributing to its antihypertensive effects. The efficacy of delapril in reducing hypertension and improving endothelial function has been demonstrated in various studies, highlighting its potential as a treatment option for hypertension in patients with conditions like essential hypertension and chronic renal failure (Clinical Pharmacology & Therapeutics, 1987).
Mechanism in Hypertension Control
Delapril's antihypertensive mechanism relates to the suppression of vascular angiotensin II release in hypertensive rats. This suggests a significant role of vascular renin-angiotensin system (RAS) in controlling arterial tone, with delapril inhibiting vascular angiotensin II release and thus exerting its antihypertensive effect. Such findings reinforce delapril's role in hypertension treatment, particularly by targeting the vascular RAS (Mizuno et al., 1991).
Renoprotective and Cardiovascular Effects
Delapril has shown benefits beyond blood pressure control, including renoprotective effects and improving cardiovascular health. Its impact on reducing microalbuminuria, stabilizing serum creatinine levels, and reducing left ventricular mass in hypertensive patients, particularly those with diabetes mellitus, highlights its potential for managing hypertension with co-existing conditions (Fogari, 2007).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The use of ACE inhibitors like Delapril is widespread in the management of essential hypertension, stable chronic heart failure, myocardial infarction (MI), and diabetic nephropathy . There is an increasing number of new agents being added to the list of ACE inhibitors, which could lead to advancements in the treatment of these conditions .
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S)-1-[carboxymethyl(2,3-dihydro-1H-inden-2-yl)amino]-1-oxopropan-2-yl]amino]-4-phenylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O5/c1-16(25-21(24(30)31)12-11-17-7-3-2-4-8-17)23(29)26(15-22(27)28)20-13-18-9-5-6-10-19(18)14-20/h2-10,16,20-21,25H,11-15H2,1H3,(H,27,28)(H,30,31)/t16-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHASTBJLWIZXKB-KKSFZXQISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(CC(=O)O)C1CC2=CC=CC=C2C1)NC(CCC3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N(CC(=O)O)C1CC2=CC=CC=C2C1)N[C@@H](CCC3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10232315 | |
| Record name | Delapril diacid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10232315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Delapril diacid | |
CAS RN |
83398-08-7 | |
| Record name | Delapril diacid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083398087 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Delapril diacid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10232315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DELAPRILAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/50A464U6E7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does delapril diacid exert its antihypertensive effect?
A1: Delapril diacid, along with another active metabolite, 5-hydroxy delapril diacid, acts as a competitive inhibitor of ACE. [] This inhibition effectively blocks the conversion of angiotensin I to angiotensin II. [] As angiotensin II is a potent vasoconstrictor, inhibiting its formation leads to vasodilation and subsequently lowers blood pressure. [, ] Research has shown that delapril diacid effectively suppresses the release of angiotensin II in the vascular tissues of spontaneously hypertensive rats, directly contributing to its antihypertensive action. []
Q2: What is the evidence for local angiotensin II generation within blood vessels, and how is delapril diacid involved?
A2: Studies utilizing human umbilical veins have provided direct evidence for the local generation and release of angiotensin II within vascular tissues. [] When these isolated veins were perfused, researchers observed the release of angiotensin II. Importantly, this release was significantly inhibited by the introduction of delapril diacid in a dose-dependent manner. [] This finding strongly suggests that delapril diacid can act directly on vascular tissues to inhibit local angiotensin II production, further contributing to its antihypertensive effect.
Q3: How does the pharmacokinetic profile of delapril diacid differ between patients with chronic renal failure and those with essential hypertension?
A3: Research indicates that the pharmacokinetics of delapril diacid are significantly altered in patients with chronic renal failure (CRF) compared to those with essential hypertension (EH). [] Specifically, the area under the plasma concentration-time curve ([AUC]24(0)) for delapril diacid was notably higher in CRF patients. [] Additionally, these patients exhibited significantly lower cumulative urinary excretions of the metabolite. [] These findings highlight the importance of considering renal function when determining appropriate dosages of delapril.
Q4: Are there differences in the antihypertensive efficacy of delapril based on renal function?
A4: While the provided research highlights pharmacokinetic differences, it does not directly compare the degree of blood pressure lowering achieved with delapril between patients with varying degrees of renal function. [] Further research is needed to ascertain if dosage adjustments are necessary to achieve similar blood pressure control in patients with chronic renal failure compared to those with normal renal function.
Q5: What is the duration of action for delapril's antihypertensive effect, and what is the underlying mechanism?
A5: Studies in spontaneously hypertensive rats have demonstrated that delapril, through its active metabolites, including delapril diacid, can produce a sustained antihypertensive effect over at least two weeks of daily administration. [] This sustained action is likely attributed to the prolonged inhibition of ACE by delapril diacid, leading to a consistent reduction in angiotensin II levels and subsequent vasodilation. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




